molecular formula C8H9NO2 B173434 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 109275-04-9

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Cat. No.: B173434
CAS No.: 109275-04-9
M. Wt: 151.16 g/mol
InChI Key: XMAKKSZPTPYUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound that has attracted significant attention due to its unique structural features and potential biological activities. This compound is part of the broader class of dihydrofuro[2,3-b]pyridines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . Another approach involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines, using potassium hydroxide as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structural moiety is similar to that of naturally occurring nicotinic receptor agonists, which allows it to bind to these receptors and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to its analogs .

Properties

IUPAC Name

2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5,7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAKKSZPTPYUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618190
Record name 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109275-04-9
Record name 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.